molecular formula C22H24N2O3 B7691478 N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide

Cat. No.: B7691478
M. Wt: 364.4 g/mol
InChI Key: WUVKEIFAVSSHMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide, also known as TQ-B, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a member of the family of 2-hydroxyquinoline-based compounds, which have been shown to have a broad range of biological activities, including antimicrobial, antiviral, and anticancer effects.

Mechanism of Action

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide works by binding to the catalytic domain of PARP, which prevents the enzyme from repairing DNA damage. This leads to the accumulation of DNA damage and ultimately cell death. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell membranes.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of PARP activity, induction of DNA damage, and disruption of cell membrane integrity. These effects are dependent on the concentration and exposure time of this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide is its potent and selective inhibition of PARP, which makes it a valuable tool for studying the role of PARP in DNA repair and cell death. However, this compound has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide. One area of interest is the development of more potent and selective PARP inhibitors based on the structure of this compound. Another area of interest is the evaluation of this compound as a potential therapeutic agent for the treatment of bacterial and fungal infections. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects in vivo.

Synthesis Methods

The synthesis of N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide involves the reaction of 2-hydroxyquinoline-3-carbaldehyde with N-(tert-butyl)-2-methoxybenzamide in the presence of a base catalyst. The resulting product is purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

N-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-2-methoxybenzamide has been studied extensively for its potential therapeutic applications in various fields of research. It has been shown to have potent anticancer effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. This compound has also been shown to have antimicrobial activity against a broad range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.

Properties

IUPAC Name

N-tert-butyl-2-methoxy-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-22(2,3)24(21(26)17-10-6-8-12-19(17)27-4)14-16-13-15-9-5-7-11-18(15)23-20(16)25/h5-13H,14H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUVKEIFAVSSHMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CC1=CC2=CC=CC=C2NC1=O)C(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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